molecular formula C26H23N3O5 B7694900 N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No. B7694900
M. Wt: 457.5 g/mol
InChI Key: QTRBFHDBRLGKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as EHP-101, is a synthetic compound that has shown potential in treating various neurological disorders. This compound has gained attention in recent years due to its unique chemical structure and promising therapeutic effects.

Mechanism of Action

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of various signaling pathways, including the NF-κB and Nrf2 pathways, which play critical roles in inflammation and oxidative stress. This compound also acts as a potent inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound can also enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in in vitro and in vivo studies.

Future Directions

There are several future directions for the research and development of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One potential area of focus is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in clinical settings. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its interactions with other signaling pathways.
In conclusion, this compound is a promising compound that has shown potential in treating various neurological disorders. Its unique chemical structure and multiple mechanisms of action make it an attractive candidate for further research and development.

Synthesis Methods

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis starts with the reaction of 4-ethoxyaniline and 3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. Studies have shown that this compound can reduce inflammation and oxidative stress, promote neuroprotection, and improve cognitive function.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-3-34-23-11-9-21(10-12-23)28(26(31)19-5-4-6-22(15-19)29(32)33)16-20-14-18-8-7-17(2)13-24(18)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBFHDBRLGKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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